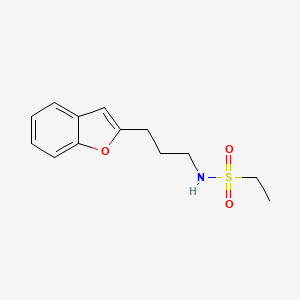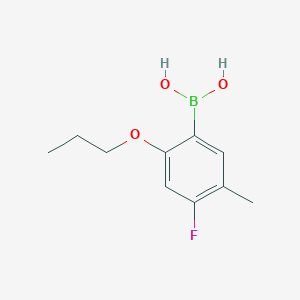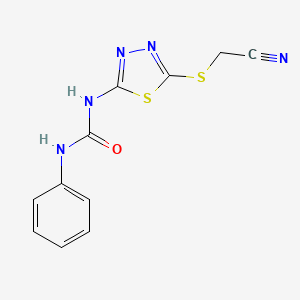
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the reaction of 2-cyanomethylthio-1,3,4-thiadiazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at a temperature range of 0-5°C to ensure the stability of the reactants and the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to vacuum distillation to remove any impurities and isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as aldose reductase and other thiol-containing enzymes.
Pathways Involved: It disrupts cellular functions by inhibiting enzyme activity, leading to the accumulation of toxic intermediates and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Phenylurea Derivatives: Compounds with similar phenylurea structures but different functional groups.
Uniqueness
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is unique due to its combination of the cyanomethylthio group and the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c12-6-7-18-11-16-15-10(19-11)14-9(17)13-8-4-2-1-3-5-8/h1-5H,7H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUVOPHNCCLTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
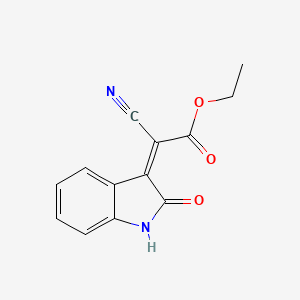
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2590859.png)

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2590866.png)

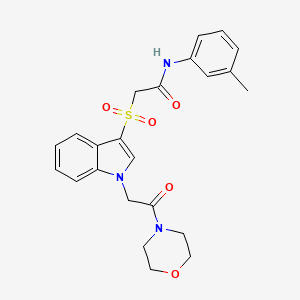
![(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2590873.png)
![4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide](/img/structure/B2590874.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)
![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2590876.png)
